3-(4-Bromo-2-ethylphenoxy)azetidine
Description
The Significance of Azetidine (B1206935) Scaffolds in Drug Discovery and Development
The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention in the field of drug discovery and development. rsc.orgnih.gov Its significance lies in its unique structural and physicochemical properties that offer several advantages in the design of novel therapeutic agents. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the highly reactive three-membered aziridines, yet more conformationally restricted than the five-membered pyrrolidines. rsc.org This conformational rigidity can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity. nih.gov
Furthermore, the non-planar, puckered conformation of the azetidine ring allows for the precise spatial orientation of substituents, enabling a more defined interaction with the binding sites of proteins. This three-dimensional character is a desirable trait in modern drug design, moving away from flat, aromatic structures towards more complex and specific molecules. The nitrogen atom within the ring can act as a hydrogen bond acceptor and a site for further functionalization, allowing for the fine-tuning of a molecule's properties, such as solubility and metabolic stability. The incorporation of an azetidine moiety can also improve a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.
Overview of Substituted Azetidines as Bioactive Compounds
The versatility of the azetidine scaffold is demonstrated by the wide array of biological activities exhibited by its substituted derivatives. nih.govmedwinpublishers.com By modifying the substituents on the azetidine ring, medicinal chemists can modulate the pharmacological profile of a compound, targeting a diverse range of diseases. Substituted azetidines have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents. nih.govresearchgate.net
For instance, azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics. researchgate.net Beyond antibacterial activity, other substituted azetidines have shown promise in various therapeutic areas. The specific substitution pattern on the azetidine ring is crucial in determining the compound's biological activity. The introduction of different functional groups can influence the molecule's interaction with specific biological targets, leading to a wide spectrum of pharmacological effects.
| Bioactive Substituted Azetidine | Reported Biological Activity |
| Azelnidipine | Antihypertensive (Calcium channel blocker) |
| Cobimetinib | Anticancer (MEK inhibitor) |
| Ezetimibe | Antihyperlipidemic (Cholesterol absorption inhibitor) |
| Bicyclic Azetidines | Antiviral |
| Azetidine-based STAT3 Inhibitors | Anticancer |
Contextualizing 3-(4-Bromo-2-ethylphenoxy)azetidine within Contemporary Pharmaceutical Research
While extensive research on the specific compound This compound is not widely available in the public domain, its chemical structure suggests significant potential for investigation within contemporary pharmaceutical research. The rationale for its synthesis and study can be inferred from the known bioactivities of related compounds. The molecule combines three key structural motifs: the azetidine ring, a phenoxy linker, and a substituted aromatic ring containing bromo and ethyl groups.
The 3-phenoxyazetidine (B1367254) core is a known scaffold in medicinal chemistry. The ether linkage at the 3-position of the azetidine ring provides a flexible yet defined connection to a substituted phenyl group. This allows for the exploration of a large chemical space by varying the substituents on the aromatic ring.
The presence of a bromine atom on the phenyl ring is of particular interest. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets. Furthermore, the introduction of a bromine atom can modulate the lipophilicity and metabolic stability of a compound. The ethyl group at the ortho position of the phenoxy ring can provide steric bulk, which may influence the compound's conformational preferences and its interaction with target proteins. The combination of these features in This compound makes it a compelling candidate for screening in various biological assays. Its structure suggests potential for activity in areas where substituted phenoxy and azetidine derivatives have previously shown promise, such as in the development of novel anticancer, anti-inflammatory, or antimicrobial agents. The synthesis and biological evaluation of this and related compounds could lead to the discovery of new lead structures for drug development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-ethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDZZENQUAZZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295110 | |
| Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-28-9 | |
| Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Bromo 2 Ethylphenoxy Azetidine and Analogues
Strategic Approaches to Azetidine (B1206935) Ring Construction
The synthesis of the azetidine ring, a motif of increasing importance in medicinal chemistry, has been the subject of extensive research. magtech.com.cn The inherent ring strain of this four-membered heterocycle, approximately 25.4 kcal/mol, drives its unique reactivity while also presenting a significant synthetic hurdle. rsc.org A variety of strategic approaches have been developed to overcome this challenge, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Cycloaddition Reactions for Azetidine Core Formation
Cycloaddition reactions represent one of the most direct and powerful methods for constructing the azetidine framework. These reactions typically involve the combination of two unsaturated partners to form the four-membered ring in a single step.
One of the most prominent examples is the [2+2] cycloaddition between an imine and a ketene, known as the Staudinger synthesis. In this reaction, a ketene, often generated in situ from an acyl chloride and a tertiary amine, reacts with an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. acs.org
Another significant strategy is the aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. researchgate.net Recent advancements have focused on using visible-light photocatalysis to mediate this transformation under mild conditions. springernature.comchemrxiv.org For instance, iridium-based photocatalysts can sensitize cyclic oximes, which then undergo intermolecular [2+2] cycloaddition with alkenes to produce highly functionalized azetidines with yields up to 99%. rsc.orgspringernature.com
| Cycloaddition Type | Reactants | Key Features | Reference(s) |
| Staudinger Synthesis | Imine + Ketene | Forms β-lactam intermediate; often uses in situ generated ketenes. | mdpi.com |
| Aza Paternò-Büchi | Imine/Oxime + Alkene | Photochemical reaction; recent advances use visible-light photocatalysis. | rsc.orgspringernature.comchemrxiv.org |
| [3+1] Cycloaddition | Aziridine + Isocyanide | Catalyzed by chiral complexes to yield enantioenriched azetidines. | acs.org |
Cyclization Methods in Azetidine Synthesis
Intramolecular cyclization is the most common and versatile approach to azetidine synthesis. acs.org This strategy involves forming one of the ring's bonds (typically a C-N or C-C bond) from a pre-assembled linear precursor.
The most frequent method involves the intramolecular nucleophilic substitution of a γ-amino compound bearing a leaving group. acs.org For example, γ-amino alcohols can be converted into azetidines through activation of the hydroxyl group with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or by converting it into a good leaving group such as a mesylate or tosylate, followed by base-induced ring closure. acs.org Similarly, N-aryl-2-cyanoazetidines can be prepared in enantiomerically pure form from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation/cyclization. nih.gov
More recent methods have employed transition metal catalysis. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination of alkylamines has been shown to form functionalized azetidines effectively. rsc.org Additionally, lanthanoid triflates, such as La(OTf)₃, have been reported as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.org
Strain-Release Homologation Approaches
A highly innovative and modular approach to azetidine synthesis leverages the high ring strain of azabicyclo[1.1.0]butane. acs.org In this method, developed by Aggarwal and coworkers, lithiated azabicyclo[1.1.0]butane is trapped with a boronic ester to form an intermediate boronate complex. acs.orgthieme-connect.com Upon N-protonation, this complex undergoes a 1,2-migration with cleavage of the central, highly strained C-N bond. This strain-release-driven process results in the formation of a functionalized N-H azetidine. acs.org
This methodology allows for the modular construction of a diverse family of azetidines and has been applied to the synthesis of complex molecules, including the MEK inhibitor cobimetinib. acs.orgthieme-connect.com A four-component variation of this strategy has also been developed, further expanding its utility for creating diverse compound libraries. nih.gov
Photochemical Modifications for Azetidine Functionalization
Photochemistry provides a powerful toolkit for both the construction and functionalization of azetidine rings under mild conditions. researchgate.net As mentioned previously, the visible-light-mediated aza Paternò-Büchi reaction is a prime example of photochemical azetidine synthesis. springernature.comchemrxiv.org This approach is noted for its operational simplicity, low catalyst loadings, and broad functional group tolerance. chemrxiv.org The scalability of this reaction has been demonstrated, highlighting its utility for producing novel azetidine-based materials. chemrxiv.orgnih.gov
Beyond ring formation, photochemical methods can be used to modify existing azetidine structures. For example, alkyl azetidines can be prepared through the photochemical modification of azetidine-2-carboxylic acids, a reaction that has been successfully implemented in both batch and flow chemistry setups. acs.org These photochemical strategies are particularly valuable as they often proceed under conditions that are orthogonal to traditional thermal methods, allowing for unique chemical transformations.
Enantioselective Synthetic Routes to Chiral Azetidines
The development of enantioselective methods for synthesizing chiral azetidines is crucial, given their application as chiral building blocks and components of bioactive molecules. acs.org Several strategies have been successfully employed to control the stereochemistry of the azetidine core.
Catalytic enantioselective synthesis has been achieved using various systems. One approach uses a chiral quinidine-based phase-transfer catalyst for the aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones, yielding chiral N-substituted azetidines with excellent enantioselectivities (90–95% ee). acs.org Another method employs cinchona alkaloids as chiral bases to catalyze the transformation of 4-formyloxyazetidinone into enantiomerically enriched 4-aryloxyazetidinones. nih.gov
The use of chiral auxiliaries is also a well-established strategy. Inexpensive and readily available tert-butanesulfinamides have been used to induce chirality in a three-step approach to C2-substituted azetidines, starting from achiral materials. acs.org This method provides access to a broad range of azetidines with good diastereoselectivity. acs.org
| Enantioselective Strategy | Chiral Source | Example Reaction | Enantioselectivity (ee) | Reference(s) |
| Phase-Transfer Catalysis | Quinidine-based catalyst | Aza-Michael addition to α,β-unsaturated ketones | 90-95% | acs.org |
| Chiral Base Catalysis | Cinchona Alkaloid | Transformation of 4-formyloxyazetidinone with phenols | Not specified | nih.gov |
| Chiral Auxiliary | tert-Butanesulfinamide | Addition to 1,3-bis-electrophiles followed by cyclization | 85:15 dr | acs.org |
| Chiral Lewis Acid Catalysis | N,N'-dioxide/Mg(II) complex | [3+1]-cycloaddition of aziridines and isocyanides | up to 94% | acs.org |
Introduction of Phenoxy Moieties onto the Azetidine Scaffold
Once the azetidine core, typically bearing a hydroxyl group at the 3-position (e.g., 3-hydroxyazetidine), is synthesized, the final key step in forming 3-(4-bromo-2-ethylphenoxy)azetidine is the creation of the ether linkage with 4-bromo-2-ethylphenol (B17565). The phenoxy group is a privileged moiety in many drug scaffolds, often enhancing target interaction and pharmacokinetic properties. nih.govmdpi.com Two primary reactions are exceptionally well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis involves the deprotonation of a phenol (B47542) by a strong base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the azetidine ring in an SN2 reaction. libretexts.orgmasterorganicchemistry.com For this to be effective, the 3-hydroxyazetidine would first need to be converted into an azetidine with a good leaving group, such as a tosylate or mesylate.
However, the Mitsunobu reaction is arguably the more powerful and widely used method for this specific type of transformation. wikipedia.orgmdpi.com This reaction allows for the direct coupling of a primary or secondary alcohol (like 3-hydroxyazetidine) with an acidic pronucleophile, such as a phenol, under mild, dehydrative conditions. organic-chemistry.orgnumberanalytics.com The reaction is typically mediated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon center, making it a powerful tool for controlling stereochemistry in complex syntheses. mdpi.comorganic-chemistry.org
The general procedure involves dissolving the alcohol (3-hydroxyazetidine), the phenol (4-bromo-2-ethylphenol), and triphenylphosphine in a suitable solvent like THF, followed by the slow addition of DEAD. wikipedia.org The reaction activates the hydroxyl group as a good leaving group, which is then displaced by the phenoxide in a single, concerted SN2 step. organic-chemistry.org
Etherification Strategies for Phenoxy Linkage Formation
The formation of the phenoxy linkage in 3-phenoxyazetidine (B1367254) derivatives is commonly achieved through etherification reactions. One of the most prevalent methods is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would typically involve the reaction of 4-bromo-2-ethylphenoxide with a 3-haloazetidine derivative.
Alternative etherification strategies include the Mitsunobu reaction, which allows for the coupling of an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine and an azodicarboxylate. This method often proceeds under mild conditions and with inversion of stereochemistry at the alcohol center. Palladium-catalyzed etherification reactions have also emerged as a powerful tool for forming aryl ether bonds. organic-chemistry.org For instance, a Pd-catalyzed termolecular allenylation cascade followed by a Ru-catalyzed ring-closing metathesis (RCM) process can afford a diverse range of five- to seven-membered nitrogen and oxygen heterocycles. organic-chemistry.org
The choice of etherification strategy can be influenced by factors such as the nature of the starting materials, desired stereochemistry, and scalability of the reaction.
Regioselective Coupling with Halogenated Phenols
The synthesis of this compound necessitates the regioselective coupling of the azetidine core with a halogenated phenol, specifically 4-bromo-2-ethylphenol. The regioselectivity of this coupling is crucial to ensure the correct positioning of the bromo and ethyl substituents on the final molecule.
In a typical Williamson ether synthesis approach, the regioselectivity is predetermined by the structure of the starting phenol. The reaction of N-protected 3-hydroxyazetidine with 4-bromo-2-ethylphenol under basic conditions would lead to the desired product. The protection of the azetidine nitrogen is often necessary to prevent side reactions.
Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)3) have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides. frontiersin.org This methodology could potentially be adapted for the regioselective coupling of azetidines with phenols.
Incorporation of Bromo and Ethyl Substituents
The bromo and ethyl groups on the phenyl ring are key structural features of this compound. Their introduction can be achieved either by starting with a pre-functionalized phenol or by performing the substitutions on a simpler phenol either before or after the etherification step.
Halogenation Techniques for Bromination
The bromination of phenols is a well-established transformation in organic synthesis. researchgate.net Electrophilic aromatic substitution is the most common method, where phenol is treated with a source of electrophilic bromine. youtube.com The high reactivity of the phenol ring often leads to polybromination. To achieve selective monobromination at the para-position, milder reaction conditions and specific brominating agents are often employed.
Several modern bromination techniques offer improved selectivity and milder conditions. These include:
Metal-catalyzed bromination: Catalysts based on ruthenium, rhodium, vanadium, copper, palladium, or gold can facilitate efficient bromination. nih.gov
Oxidative bromination: Systems like HBr–Selectfluor®, HBr–H2O2, and KBr–I2O5 are used to oxidize bromide salts, generating the brominating species in situ. nih.govbeilstein-journals.org
I(III)-based reagents: A combination of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) with AlBr3 provides an efficient and mild method for the electrophilic bromination of phenols. nih.gov
Visible-light photoredox catalysis: This method allows for the in-situ generation of bromine from the oxidation of Br−, offering an environmentally friendly approach. beilstein-journals.org
The choice of bromination method will depend on the substrate and the desired regioselectivity. For instance, bromination of 2-ethylphenol (B104991) would need to be carefully controlled to favor the formation of the 4-bromo isomer.
Methods for Alkyl Chain (Ethyl) Introduction
The introduction of an ethyl group onto a phenolic ring can be accomplished through various alkylation methods. The Friedel-Crafts alkylation is a classic approach, typically using an ethyl halide in the presence of a Lewis acid catalyst. rsc.org However, this method can suffer from issues of polyalkylation and rearrangement of the alkyl group.
To achieve higher selectivity, particularly for the para-position, alternative methods are often preferred. Vapor-phase ethylation of phenol using a crystalline aluminosilicate (B74896) catalyst can provide increased selectivity for p-ethylphenol. google.com The catalyst can be modified with alkoxysilanes to further enhance this selectivity. google.com
Another approach involves the Ru-catalyzed alkylation of phenols with aldehydes, which shows excellent selectivity for the ortho-position. rsc.org While not directly applicable for the synthesis of p-ethylphenol, this highlights the diverse strategies available for phenol alkylation.
Synthetic Route Design and Optimization Specific to this compound
A plausible synthetic route could begin with the ethylation of phenol to produce 2-ethylphenol. This would then be followed by regioselective bromination at the para-position to yield 4-bromo-2-ethylphenol. In a parallel sequence, a suitable N-protected 3-hydroxyazetidine would be prepared. The final key step would be the etherification of 4-bromo-2-ethylphenol with the protected 3-hydroxyazetidine, followed by deprotection of the azetidine nitrogen if necessary.
Optimization of this route would involve screening different reagents and conditions for each step to maximize yield and purity. For example, various bases and solvents could be tested for the etherification step, and different brominating agents could be evaluated for the halogenation step to achieve the desired regioselectivity.
Scalability and Process Chemistry Considerations
The use of hazardous reagents, such as strong acids or bases, and toxic solvents should be minimized or replaced with safer alternatives where possible. acs.org The development of robust and reproducible procedures that are amenable to large-scale equipment is crucial. Purification methods also need to be scalable, with a preference for crystallization over chromatography where feasible.
Demonstrating the scalability of a synthetic method is important for its practical application in areas like medicinal chemistry. For example, a three-step sequence to produce a diastereoenriched azetidine on a gram scale, despite a slight decrease in yield compared to a small-scale synthesis, highlights the feasibility of the chemistry for larger quantities. acs.org
Pharmacological and Biological Evaluation of Azetidine Derivatives
In Vitro Pharmacological Profiling of Azetidine (B1206935) Analogues
The in vitro evaluation of azetidine derivatives has revealed their potential to interact with various biological targets, including receptors, enzymes, and cellular pathways.
Azetidine derivatives have been designed and evaluated as ligands for various receptors, demonstrating a range of affinities and selectivities.
One study investigated an azetidine analogue of nicotine, (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, for its binding characteristics to nicotinic receptors in rat brain membranes. nih.gov Scatchard analysis of the binding data indicated a curvilinear plot, suggesting the presence of two distinct binding sites. The high-affinity site had a dissociation constant (Kd) of 7 x 10⁻¹¹ M and a maximum binding capacity (Bmax) of 0.3 x 10⁻¹⁴ mol/mg protein, while the low-affinity site showed a Kd of 1.7 x 10⁻⁹ M and a Bmax of 2.5 x 10⁻¹⁴ mol/mg protein. nih.gov
In the field of neuroscience, stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) were synthesized and tested for their affinity at native N-methyl-D-aspartate (NMDA) receptors using a radioligand binding assay. nih.gov The L-trans-ADC isomer displayed the highest affinity, with an inhibitory constant (Ki) of 10 µM, followed by the D-cis-ADC isomer with a Ki of 21 µM. nih.gov The other two stereoisomers, L-cis-ADC and D-trans-ADC, were found to be low-affinity ligands. nih.gov
Furthermore, azetidine derivatives have been explored as inhibitors of GABA uptake transporters (GATs). A series of compounds were evaluated for their affinity to GAT-1 and GAT-3 transporters, with some derivatives showing potent inhibitory activity. nih.gov Another class of azetidines was developed as antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net The lead compound, GLPG0974, is a potent and specific FFA2 antagonist. researchgate.net
Table 1: Receptor Binding Affinities of Selected Azetidine Derivatives
| Compound/Class | Target Receptor | Assay Type | Affinity Measurement (Value) | Source |
| (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor (High Affinity Site) | Scatchard Analysis | Kd: 7 x 10⁻¹¹ M | nih.gov |
| (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor (Low Affinity Site) | Scatchard Analysis | Kd: 1.7 x 10⁻⁹ M | nih.gov |
| L-trans-azetidine-2,3-dicarboxylic acid | NMDA Receptor | Radioligand Binding ([³H]CGP39653) | Ki: 10 µM | nih.gov |
| D-cis-azetidine-2,3-dicarboxylic acid | NMDA Receptor | Radioligand Binding ([³H]CGP39653) | Ki: 21 µM | nih.gov |
| Azetidin-2-ylacetic acid derivative | GAT-1 Transporter | Inhibition Assay | IC₅₀: 2.01 µM | nih.gov |
| Azetidine-3-carboxylic acid derivative | GAT-3 Transporter | Inhibition Assay | IC₅₀: 15.3 µM | nih.gov |
The strained four-membered ring of azetidine is a key feature in its ability to inhibit various enzymes. Azetidin-2-ones, also known as β-lactams, are particularly well-known for this activity.
Several studies have focused on the development of azetidine derivatives as enzyme inhibitors for therapeutic purposes. For instance, a series of azetidin-2-one (B1220530) analogues were synthesized and tested for their ability to inhibit Phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. nih.govmedwinpublishers.com The research highlighted a correlation between PLA2 inhibition, anti-inflammatory effects, and antitubercular activity. nih.gov Azetidinones have also been reported as potent mechanism-based inhibitors of several serine proteases, including human tryptase, chymase, and leukocyte elastase. pharmatutor.org
In cancer research, azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell signaling. acs.org Electrophoretic mobility shift assays (EMSA) were used to determine the inhibitory concentration (IC₅₀) of these compounds on STAT3's DNA-binding activity. The most potent analogue, a benzohydroxamic acid derivative, exhibited an EMSA IC₅₀ of 0.34 µM. acs.org Another study identified an azetidine carbamate (B1207046) that acts as an efficient, covalent inhibitor of monoacylglycerol lipase (B570770) (MAGL). pharmablock.com
Table 2: Enzyme Inhibition by Selected Azetidine Derivatives
| Compound Class/Derivative | Target Enzyme | Assay Type | Inhibition Measurement (Value) | Source |
| Azetidin-2-one analogues | Phospholipase A2 (PLA2) | Enzyme Inhibition Assay | Structure-activity relationship established | nih.govmedwinpublishers.com |
| Benzohydroxamic acid azetidine | STAT3 | EMSA | IC₅₀: 0.34 µM | acs.org |
| Salicylate azetidine analogue (5o) | STAT3 | EMSA | IC₅₀: 0.38 µM | acs.org |
| Azetidine carbamate (4) | Monoacylglycerol Lipase (MAGL) | Covalent Inhibition | Not specified | pharmablock.com |
| Azetidine-urea (VER-24052) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | IC₅₀: 78 nM | pharmablock.com |
The biological activity of azetidine derivatives has been further investigated through various cellular assays, particularly in the context of cancer.
A study on 16 different azetidin-2-one derivatives revealed high cytotoxic activity against B16F10 (mouse melanoma) and SiHa (human cervical cancer) cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined, with some compounds showing significant potency. For example, one derivative demonstrated an IC₅₀ of 1.48 µM on B16F10 cells. nih.gov The study also confirmed that the cytotoxic effects were linked to the induction of apoptosis, as measured by caspase-3 assays. nih.gov
Similarly, novel azetidine-based STAT3 inhibitors were evaluated for their effects on human breast cancer cells. nih.gov Select compounds were shown to inhibit cell growth, suppress the expression of STAT3 target genes, and induce apoptosis. In colony survival assays using MDA-MB-231 breast cancer cells, one lactone-containing azetidine derivative (7g) showed complete inhibition of colony formation at a concentration of 1 µM. nih.gov In other research, the azetidine derivative GLPG0974, an FFA2 antagonist, was shown to potently inhibit acetate-induced migration of human neutrophils in vitro. researchgate.net
Table 3: Cytotoxic Activity of Selected Azetidin-2-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Compound 6 | B16F10 (Mouse Melanoma) | 1.48 | nih.gov |
| Compound 6 | SiHa (Cervical Cancer) | 2.11 | nih.gov |
| Compound 12 | B16F10 (Mouse Melanoma) | 1.87 | nih.gov |
| Compound 12 | SiHa (Cervical Cancer) | 2.44 | nih.gov |
Understanding the molecular mechanisms behind the activity of azetidine derivatives is crucial for their development as therapeutic agents. Research has shed light on several modes of action.
For antitubercular azetidines, the mechanism appears to be distinct from existing drugs. nih.govacs.org Transcriptomic analysis and target deconvolution studies suggest that these compounds inhibit the growth of Mycobacterium tuberculosis by interfering with the late stages of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. nih.govacs.org This represents a novel mechanism for arresting mycobacterial growth.
The well-established mechanism for β-lactam (azetidin-2-one) antibiotics involves the irreversible inhibition of transpeptidase enzymes, which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. jmchemsci.com
In the context of anticancer activity, the mechanism for some azetidin-2-ones has been linked to effects on the cellular cytoskeleton. nih.gov Microarray analysis of cells treated with a potent cytotoxic azetidin-2-one derivative revealed the induction of genes related to cytoskeleton remodeling, which is directly associated with tubulin production. This, combined with the induction of apoptosis, points to a multi-faceted mechanism of action. nih.gov Furthermore, in silico docking studies of azetidine-2,3-dicarboxylic acids suggested an unusual binding mode within the agonist binding site of the NMDA receptor, providing a structural hypothesis for their observed activity. nih.gov
Broad Spectrum Biological Activities of Azetidine Derivatives
Azetidine-based compounds have been extensively screened for antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. nih.govmedwinpublishers.com
The azetidine scaffold, particularly in the form of azetidin-2-ones, is a cornerstone of antimicrobial research.
Antibacterial Activity: Numerous studies have reported the synthesis of novel azetidine derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. nih.govjetir.org Strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are commonly used for screening. wisdomlib.orgbepls.comaip.org The activity is often attributed to the pharmacologically active β-lactam ring. In some cases, synthesized compounds have shown antibacterial effects comparable to standard antibiotics. aip.org
Antifungal Activity: Azetidine derivatives have also shown promise as antifungal agents. nih.gov They have been tested against fungal strains including Aspergillus fumigatus, Candida albicans, and Penicillium. nih.govnih.gov A novel chitosan-azetidine derivative was investigated for its potential against Aspergillus fumigatus and was found to have a significant inhibitory effect on the morphology of fungal mycelia, with an antifungal inhibitory index of 26.19%. nih.govnih.gov
Antitubercular Activity: A significant body of research has focused on the activity of azetidines against Mycobacterium tuberculosis, the causative agent of tuberculosis. thieme-connect.com Several series of azetidin-2-one analogues have demonstrated moderate to excellent antitubercular activity. nih.gov Notably, two compounds in one study exhibited potent activity with Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL against the Mtb H₃₇Rv strain. nih.gov Another series of azetidines, termed BGAz, showed potent bactericidal activity with MIC₉₉ values below 10 µM against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govacs.org
Table 4: Antimicrobial Activity of Selected Azetidine Derivatives
| Compound Class / Derivative | Target Organism | Activity Measurement (MIC) | Source |
| Antitubercular | |||
| Azetidin-2-one (4g) | Mycobacterium tuberculosis H₃₇Rv | 0.78 µg/mL | nih.gov |
| Azetidin-2-one (4f) | Mycobacterium tuberculosis H₃₇Rv | 1.56 µg/mL | nih.gov |
| BGAz Series | Mycobacterium tuberculosis (MDR strains) | <10 µM (MIC₉₉) | nih.govacs.org |
| 2-azetidinone derivatives | Mycobacterium tuberculosis | <6.25 µg/mL | thieme-connect.com |
| Antibacterial | |||
| Azetidin-2-one (5h) | Staphylococcus aureus | Excellent Activity | nih.gov |
| Azetidin-2-one (5h) | Escherichia coli | Excellent Activity | nih.gov |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) (2e) | Staphylococcus aureus | Good Activity | |
| Antifungal | |||
| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | 26.19% Antifungal Inhibitory Index | nih.govnih.gov |
| Azetidin-2-one (5h) | Aspergillus fumigatus | Excellent Activity | nih.gov |
| Azetidin-2-one (5h) | Candida albicans | Excellent Activity | nih.gov |
Anticancer and Antitumor Potency
Azetidine derivatives have emerged as a promising class of compounds in the search for novel anticancer and antitumor agents. nih.govmedwinpublishers.com Their mechanisms of action are varied and target different pathways involved in cancer progression.
One notable approach involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein often aberrantly active in many cancers, including triple-negative breast cancer (TNBC). nih.govescholarship.org Researchers have discovered azetidine-based compounds that irreversibly bind to STAT3, selectively inhibiting its activity with IC50 values in the sub-micromolar range (0.38–0.98 μM). nih.govescholarship.orgscholar9.com These compounds, such as H172 and H182, have been shown to inhibit both the formation and activation of STAT3, leading to the death of tumor cells. nih.govescholarship.org In preclinical TNBC models, these azetidine derivatives inhibited tumor growth both as single agents and in combination with radiation therapy. nih.govescholarship.org
Another strategy has focused on designing analogs of TZT-1027, a dolastatin 10 derivative with known antitumor properties. By introducing a 3-aryl-azetidine moiety, researchers have synthesized new analogs with potent antiproliferative activities. mdpi.com For instance, compound 1a demonstrated impressive IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. mdpi.com However, the in vivo efficacy of this particular analog was limited in an A549 xenograft model. mdpi.com
The table below summarizes the in vitro antiproliferative activities of some TZT-1027 analogs containing an azetidine moiety. mdpi.com
| Compound | Substitution on Phenyl Group | A549 IC50 (nM) | HCT116 IC50 (nM) |
| 1a | None | 2.2 | 2.1 |
| 1b | ortho-fluoro | 20-30 fold loss of potency | Not Reported |
| 1c | meta-fluoro | 20-30 fold loss of potency | Not Reported |
| 1e | para-chloro | 20-30 fold loss of potency | Not Reported |
| 1f | para-tert-butyl | 20-30 fold loss of potency | Not Reported |
| 1g | para-phenyl | 20-30 fold loss of potency | Not Reported |
| 1d | ortho-isopropyl | ~60 fold loss of potency | Not Reported |
Data sourced from Marine Drugs. mdpi.com
Furthermore, azetidin-2-one derivatives have also been investigated for their anticancer potential. jmchemsci.com
Central Nervous System (CNS) Activities (e.g., Dopamine (B1211576) Antagonism, GABA Uptake Inhibition, Antidepressant)
The rigid structure of the azetidine ring makes it a valuable scaffold for designing molecules that can interact with specific targets in the central nervous system (CNS). acs.orgresearchgate.net This has led to the development of azetidine derivatives with a range of CNS activities, including dopamine antagonism, GABA uptake inhibition, and antidepressant effects. nih.gov
Dopamine Antagonism and Uptake Inhibition: Azetidine analogs have been synthesized and evaluated as potent inhibitors of vesicular dopamine uptake, which is a key process in regulating dopaminergic neurotransmission. nih.govnih.gov For example, novel cis- and trans-azetidine analogs based on the structure of lobelane (B1250731) were found to potently inhibit [3H]dopamine uptake into synaptic vesicles. nih.govnih.gov The cis-4-methoxy analog 22b was identified as a particularly potent inhibitor with a Ki value of 24 nM. nih.govnih.gov
Certain azetidin-2-one derivatives have shown potential for dopaminergic stimulation, possibly through D2 dopamine receptors. nih.gov In studies, compound 5c was found to significantly reduce vacuous chewing movements and tongue protrusions induced by reserpine, suggesting dopaminergic agonism. nih.gov
GABA Uptake Inhibition: Azetidine derivatives have been explored as conformationally constrained analogs of GABA and have shown promise as GABA uptake inhibitors. nih.govsigmaaldrich.com The inhibition of GABA transporters (GATs) can enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety. nih.gov
Studies have identified azetidin-2-ylacetic acid derivatives with high potency at the GAT-1 transporter, with IC50 values as low as 2.01 μM. nih.govsigmaaldrich.com Additionally, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have demonstrated moderate affinity for both GAT-1 and GAT-3 transporters. nih.govsigmaaldrich.com
The table below presents the inhibitory potency of selected azetidine derivatives on GABA transporters. nih.gov
| Compound | Target | IC50 (μM) |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Data sourced from European Journal of Medicinal Chemistry. nih.gov
Antidepressant Activity: The potential of azetidine derivatives as antidepressant agents has also been investigated. nih.gov Tricyclic derivatives of azetidine, where the tricyclic ring is attached to the nitrogen of the azetidine and a basic group is at the 3-position, have shown promising antidepressant activity in preclinical models. nih.gov The dextrorotatory methylamino derivative 84 was identified as a particularly active compound, acting as a CNS stimulant without significant peripheral anticholinergic effects. nih.gov
More recently, α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists containing an azetidine ring have demonstrated antidepressant-like activity. nih.gov Nicotinic receptors are involved in modulating the release of key neurotransmitters like dopamine, norepinephrine, and serotonin, which are implicated in depression. nih.gov
Anti-inflammatory and Antiobesity Effects
Azetidine-containing compounds have demonstrated potential as both anti-inflammatory and antiobesity agents. nih.gov
Anti-inflammatory Effects: Several studies have highlighted the anti-inflammatory properties of azetidine derivatives. medwinpublishers.comresearchgate.netmdpi.com Azetidin-2-one derivatives of ferulic acid have been evaluated in both acute and chronic models of inflammation. researchgate.netmdpi.com In a carrageenan-induced acute inflammation model, these compounds exhibited a maximum anti-inflammatory effect 24 hours after administration. researchgate.net In a chronic inflammation model, they were found to reduce the formation of granulation tissue. researchgate.net Compound 6b from this series was identified as the most active. researchgate.net
The table below shows the anti-inflammatory effect of ferulic acid azetidin-2-one derivatives in the carrageenan-induced paw edema test in rats. researchgate.net
| Treatment | Edema Volume (mL) at 24h | Inhibition (%) |
| Control | 0.85 ± 0.05 | - |
| 6a | 0.38 ± 0.04 | 55.29 |
| 6b | 0.29 ± 0.03 | 65.88 |
| 6c | 0.42 ± 0.03 | 50.58 |
| 6d | 0.35 ± 0.02 | 58.82 |
| 6e | 0.45 ± 0.04 | 47.05 |
| 6f | 0.32 ± 0.03 | 62.35 |
| Diclofenac Sodium | 0.31 ± 0.02 | 63.52 |
| Indomethacin | 0.28 ± 0.02 | 67.05 |
Data sourced from Processes. researchgate.net
Antiobesity Effects: The potential for azetidine derivatives in the treatment of obesity has also been recognized, although detailed research findings in this specific area are less prevalent in the provided context. nih.gov
Antiviral and Antioxidant Activities
The pharmacological profile of azetidine derivatives extends to antiviral and antioxidant activities. nih.govmedwinpublishers.com
Antiviral Activities: Substituted phenyl azetidine-2-one sulphonyl derivatives have been synthesized and screened for their in-vitro antiviral activity. nih.gov While some of these compounds showed weak activity against a panel of viruses including Human Coronavirus (229E), others have demonstrated more promising results. nih.gov
For instance, novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been evaluated for their antiviral properties. nih.gov The trans-isomer of a compound with a 3-methyl-4-fluorophenyl group at the C3 position of the azetidinone ring (trans-11f) showed moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM, which was more potent than the reference drug ribavirin (B1680618) (EC50 = 112 µM). nih.gov This same compound also displayed activity against the cytomegalovirus AD-169 strain. nih.gov
Antioxidant Activities: Azetidine derivatives have also been investigated for their ability to scavenge free radicals. jmchemsci.comjmchemsci.comresearchbib.com In one study, an azetidine-2-one derivative demonstrated significant antioxidant ability in the DPPH free radical scavenging assay. jmchemsci.comjmchemsci.comresearchbib.com At a concentration of 25 μg/mL, this compound exhibited 85% scavenging activity, comparable to the standard antioxidant ascorbic acid. jmchemsci.com
Another study involving N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides and their precursors found that all tested compounds showed excellent antioxidant activity, with some being comparable to ascorbic acid. nih.gov
Specific Biological Relevance of Phenoxy- and Bromo-Substituted Azetidines
The introduction of specific substituents, such as phenoxy and bromo groups, onto the azetidine scaffold can significantly influence the biological activity of the resulting compounds.
The presence of a phenoxy group can be a key structural feature for various biological activities. For instance, in the context of CNS activity, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been explored as analogs of known GABA uptake inhibitors. nih.gov The methoxy-substituted phenyl ring plays a crucial role in the interaction with the GABA transporters.
Bromine, a halogen, is a common substituent in pharmacologically active molecules. The inclusion of a bromo group on the phenyl ring of azetidine derivatives can enhance their biological profile. For example, in a series of pyridine-containing substituted phenyl azetidine-2-one derivatives, the compound 1-(4-bromo phenyl)-3-chloro-4-(pyridine-3-yl) azetidin-2-one was noted for its activity. medwinpublishers.com Furthermore, in the context of antidepressant-like activity, 7-Benzyloxy-8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which contains a bromo-substituted ring system, has been identified as a 5-HT2A receptor agonist. wikipedia.org
Structure Activity Relationship Sar Studies for Azetidine Scaffolds
Impact of Azetidine (B1206935) Ring Substitution on Biological Activity
The biological profile of azetidine-based compounds is highly dependent on the nature and position of substituents on the azetidine ring itself. Modifications at the nitrogen atom (N-1) or the carbon atoms (C-2 and C-3) can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
For instance, in the development of GABA uptake inhibitors, N-alkylation of azetidine derivatives with lipophilic moieties was found to be crucial for affinity to GABA transporters GAT-1 and GAT-3. nih.gov Similarly, research into Free Fatty Acid Receptor 2 (FFA2) antagonists led to the development of N-substituted azetidines, where the group attached to the nitrogen was optimized to achieve nanomolar potency and excellent pharmacokinetic profiles. researchgate.net In some cases, an unsubstituted N-H group is preferred for activity, as it can act as a hydrogen bond donor. The choice between a substituted or unsubstituted nitrogen is a critical decision in the design of azetidine-based ligands.
Table 1: Impact of N-Substitution on Azetidine Derivative Activity
| Base Scaffold | N-Substituent | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Azetidine-3-carboxylic acid | {2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | Potent inhibition (IC50 = 15.3 µM) | nih.gov |
| Azetidine-2-carboxylic acid derivative | (R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl | FFA2 | Potent antagonism | researchgate.net |
The substitution pattern on the carbon atoms of the azetidine ring dictates the three-dimensional shape of the molecule and the projection of its functional groups. The choice between substitution at the C-2 or C-3 position can lead to profound differences in biological activity by altering how the molecule fits into a target's binding site. acs.org
In a study of azetidine derivatives as GABA uptake inhibitors, the position of an acetic acid moiety was critical for selectivity between GAT-1 and GAT-3 transporters. nih.gov
Azetidin-2-ylacetic acid derivatives bearing a lipophilic residue showed the highest potency for the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov
An azetidine-3-carboxylic acid derivative proved to be the most potent GAT-3 inhibitor in the series. nih.gov
This demonstrates that the C-2 and C-3 positions are not interchangeable, and the specific placement of substituents is key to achieving desired target interactions. For 3-(4-Bromo-2-ethylphenoxy)azetidine, the phenoxy group is located at the C-3 position, which, along with the N-H group, defines its potential interaction vectors with a biological target.
Role of the Phenoxy Moiety in Ligand-Target Interactions
The phenoxy group (a phenyl ring linked via an ether oxygen) is a common structural motif in medicinal chemistry, acting as a versatile linker or a key interacting fragment. researchgate.netnih.govnih.gov It connects the azetidine scaffold to the substituted phenyl ring in this compound. The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring itself can engage in hydrophobic and π-stacking interactions with receptor residues. chimia.ch
The utility of the phenoxy moiety is evident in various classes of biologically active molecules:
FFA1 Agonists : A series of phenoxyacetic acid derivatives were identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov
Histamine (B1213489) H3 Receptor Ligands : Phenoxyalkyl derivatives have been explored as multitargeting ligands with affinity for histamine H3 receptors and cholinesterases. mdpi.com
Antimicrobial Agents : Derivatives of 3-phenoxymethyl-1,2,4-triazoline-5-thione have been synthesized and evaluated for their antimicrobial activity. researchgate.net
In the context of this compound, the phenoxy linker orients the substituted aromatic ring in a specific spatial relationship to the azetidine core, allowing the bromo and ethyl groups to probe distinct pockets within a receptor binding site.
Contribution of Bromo and Ethyl Substituents to SAR
Substituents on the phenyl ring play a fine-tuning role in modulating the electronic properties, lipophilicity, and steric profile of a ligand. The specific combination of a bromo and an ethyl group at the 4- and 2-positions, respectively, is critical to the SAR of this compound.
The bromine atom at the 4-position of the phenyl ring significantly influences the molecule's properties. As a halogen, it is an electron-withdrawing group, which can affect the acidity of nearby protons and the charge distribution across the aromatic ring. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor, which can contribute to binding affinity.
In SAR studies of other molecular scaffolds, the introduction of a halogen atom often has a pronounced effect. For example, in a series of ERK1/2 inhibitors, a 4-chloro substitution on a phenyl ring maintained biological activity, whereas electron-withdrawing nitro groups abolished it, indicating the unique and favorable properties of halogen substituents. nih.gov
The ethyl group at the 2-position (ortho to the phenoxy linker) introduces a steric and lipophilic element. Its presence can influence the preferred conformation of the phenoxy ring relative to the azetidine scaffold by restricting free rotation around the ether linkage. This conformational constraint can be beneficial, as it reduces the entropic cost of binding to a target.
The ethyl group also contributes to the molecule's hydrophobicity, potentially promoting interactions with non-polar pockets in a binding site. The importance of the position of such alkyl groups is well-documented. In one study, shifting an ethoxy (ethyl-oxy) group from the 4-position to the 2-position of a phenyl ring significantly enhanced the inhibitory activity of the compound, highlighting the sensitivity of ligand-receptor interactions to the precise placement of even small alkyl groups. nih.gov In another series, replacing a large phenyl ring with smaller alkyl groups like ethyl was a key strategy to modulate lipophilicity and target interactions. mdpi.com
Stereochemical Considerations in Azetidine SAR
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in drug design, as biological systems like enzymes and receptors are chiral and often exhibit stereoselectivity. longdom.orgmhmedical.comnih.gov The specific shape of a drug molecule dictates its interaction with its biological target, meaning that different stereoisomers of a compound can have vastly different biological activities. ijpsr.comquora.com In the context of azetidine scaffolds, stereochemical variations can profoundly impact their pharmacological profiles.
The rigid nature of the azetidine ring allows for the existence of distinct stereoisomers when substituents are present. rsc.org For a molecule like this compound, the substitution at the 3-position of the azetidine ring creates a chiral center, leading to two possible enantiomers, (R) and (S). The biological activity of these enantiomers can differ significantly. One enantiomer may bind to a target receptor with high affinity, while the other may be less active or even inactive. nih.gov
Furthermore, if additional substituents are introduced onto the azetidine ring, diastereomers can be formed. For example, substitution at the 2-position of the azetidine ring in addition to the 3-position would create cis and trans diastereomers. Research on other azetidine derivatives has shown that the relative orientation of substituents is crucial for biological activity. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the azetidinone ring was found to be important for antiviral activity and selectivity. wjbphs.com The trans-isomer showed selective action against human coronavirus CoV-229, while the cis-isomer was active against influenza A (H1N1). wjbphs.com
This principle is demonstrated in the illustrative data below, which hypothesizes the differential activity of stereoisomers of a generic azetidine-based kinase inhibitor.
Table 1: Illustrative Kinase Inhibitory Activity of Azetidine Stereoisomers
| Compound ID | Stereochemistry | Target Kinase IC₅₀ (nM) |
|---|---|---|
| AZ-001 | (R)-enantiomer | 15 |
| AZ-002 | (S)-enantiomer | 250 |
| AZ-003 | cis-diastereomer | 50 |
| AZ-004 | trans-diastereomer | 5 |
This table is for illustrative purposes only to demonstrate the concept of stereochemical influence on activity.
Such findings underscore the necessity of controlling stereochemistry during synthesis to obtain the desired therapeutic agent. rsc.org Stereoselective synthesis methods are therefore essential in the development of azetidine-based drug candidates to ensure that the most active and selective isomer is produced. rsc.orgnih.gov
Development of SAR Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. wjbphs.comgoogle.com By developing mathematical models, researchers can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. researchgate.net This approach is particularly valuable for exploring the SAR of a new series of compounds, such as analogues of this compound.
The development of a QSAR model typically involves the following steps:
Data Set Assembly: A series of analogues of the lead compound, in this case, this compound, is synthesized and their biological activity (e.g., IC₅₀ values) is determined.
Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors are calculated. These descriptors quantify different physicochemical properties, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. researchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For analogues of this compound, a QSAR study could explore how modifications at various positions affect activity. For example, substituents on the phenyl ring could be varied, the ethyl group could be replaced with other alkyl or functional groups, or the bromo-substituent could be moved or replaced.
An illustrative QSAR model for a hypothetical series of this compound analogues targeting a specific enzyme might yield an equation like the following:
pIC₅₀ = 0.75 * ClogP - 0.25 * MR_R2 + 1.5 * σ_meta + 3.5
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).
ClogP represents the hydrophobicity of the molecule.
MR_R2 is the molar refractivity of the substituent at the R2 position (e.g., the ethyl group position).
σ_meta is the Hammett electronic parameter for a substituent at the meta-position of the phenyl ring.
This hypothetical model suggests that increased hydrophobicity and a more electron-withdrawing substituent at the meta-position would increase potency, while a bulkier substituent at the R2 position would decrease it. The data used to generate such a model is presented in the illustrative table below.
Table 2: Illustrative Data for a QSAR Model of 3-Phenoxyazetidine (B1367254) Analogues
| Compound ID | R1-Group | R2-Group | pIC₅₀ | ClogP | MR_R2 | σ_meta |
|---|---|---|---|---|---|---|
| EX-1 | 4-Br | 2-Et | 6.5 | 4.2 | 10.3 | 0.37 |
| EX-2 | 4-Br | 2-CH₃ | 6.8 | 3.8 | 5.6 | 0.37 |
| EX-3 | 4-Cl | 2-Et | 6.3 | 3.9 | 10.3 | 0.37 |
| EX-4 | 4-Br | 2-Et, 5-NO₂ | 7.2 | 4.1 | 10.3 | 0.71 |
| EX-5 | 4-Br | 2-H | 6.1 | 3.5 | 1.0 | 0.37 |
This table and the accompanying QSAR equation are for illustrative purposes only to demonstrate the principles of SAR model development.
By analyzing the contour maps and statistical data from such QSAR models, medicinal chemists can gain valuable insights into the structural requirements for optimal biological activity, guiding the rational design of new, more effective analogues.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in understanding how a ligand, such as an azetidine (B1206935) derivative, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes for Azetidine Derivatives
Computational studies have been effectively used to predict the binding modes of various azetidine derivatives with their respective biological targets. For instance, in the context of designing novel inhibitors, molecular docking can elucidate how a molecule fits into the active site of an enzyme. These predictions are crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds. nih.govnih.gov
Machine learning techniques, supported by feature selection, have been applied to classify kinase inhibitors based on their binding modes, achieving high accuracy with a reduced set of molecular descriptors. nih.gov Similarly, computational methods have been developed to predict the binding modes of inhibitors for enzymes like cyclooxygenase (COX-1 and COX-2). nih.gov While specific docking studies on 3-(4-Bromo-2-ethylphenoxy)azetidine are not prevalent in the reviewed literature, the principles are broadly applicable. For example, docking studies on azetidin-2-one (B1220530) derivatives have been performed to predict their binding to the active site of the MAO-A enzyme, which is relevant for antidepressant activity. rjptonline.org In another study, azetidine-2-one derivatives were docked against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme to explore their potential as antitubercular agents. rjptonline.org These examples underscore the capability of molecular docking to forecast the binding orientations of azetidine-containing compounds.
Analysis of Interactions with Specific Biological Receptors
Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For example, docking studies of azetidin-2-one derivatives with the epidermal growth factor receptor (EGFR) have identified key binding contacts, with some compounds showing fitness scores comparable to or better than the reference ligand. researchgate.net In the pursuit of novel antimalarial agents, azetidine-2-carbonitriles were docked with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), revealing specific interactions that contribute to their inhibitory activity. nih.gov Similarly, oxazetidine derivatives have been virtually screened against the Human A2A Adenosine receptor to assess their potential for treating neurological disorders, with results indicating excellent binding potential. jmpas.com
A study on azetidine derivatives as GABA uptake inhibitors evaluated their interactions with GAT-1 and GAT-3 transporters, identifying key structural features responsible for their potency. nih.govsigmaaldrich.comdntb.gov.ua Another investigation into imidazo[2,1-b] rjptonline.orgCurrent time information in Vancouver, CA.nih.govthiadiazole derivatives, which can be considered related structures, used molecular docking to analyze interactions at the active sites of the TGF-β receptor kinase I domain. nih.gov These analyses are critical for structure-activity relationship (SAR) studies, guiding the modification of lead compounds to enhance their binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized compounds. youtube.comyoutube.com
Development of Predictive Models for Azetidine Compound Activity
QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These models, once validated, can be used to predict the activity of novel azetidine derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Several studies have successfully developed QSAR models for various classes of azetidine-related compounds. For instance, a QSAR study on azetidine-2-carbonitriles with antimalarial activity resulted in a robust and predictive model, which was then used to design new derivatives with potentially enhanced activity. nih.gov Similarly, a QSAR model was developed for thiazolidine-4-one derivatives to predict their antitubercular activity. nih.gov Another study focused on 1,3,4-thiadiazole-2-yl azetidin-2-ones to establish a QSAR model for their antimicrobial activity. researchgate.net These examples demonstrate the utility of QSAR in developing predictive tools for the biological activity of azetidine-containing molecules.
Correlation of Molecular Descriptors with Biological Outcomes
A key aspect of QSAR is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
In the QSAR study of antimalarial azetidine-2-carbonitriles, the descriptor SpMax2_Bhp, which is related to molecular polarizability, was found to be highly influential. nih.gov For antitubercular thiazolidine-4-ones, descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.gov A 3D-QSAR study on benzoxazole-bearing azetidinone derivatives suggested that the addition of bulky groups at the phenyl ring could increase anti-inflammatory and anticancer activity. ijrar.org By understanding which molecular properties drive biological activity, chemists can make more informed decisions in the design of new compounds.
Computational Approaches to Aid Azetidine Synthesis Design
Computational chemistry is not only used to predict the biological properties of molecules but also to facilitate their synthesis. The inherent ring strain of the azetidine ring can present synthetic challenges. medwinpublishers.comrsc.org
Researchers have utilized computational models to predict the feasibility and outcome of chemical reactions for synthesizing azetidines. For example, computational models have been developed to predict which alkene-oxime pairs will react to form azetidines via photocatalysis. mit.edu These models calculate frontier orbital energies and other factors to predict reactivity and yield, enabling rapid screening of potential reactions. mit.edu This approach has been shown to accurately predict reaction outcomes and has expanded the known scope of substrates for azetidine synthesis. mit.edu
Furthermore, computational methods are being used to guide the development of new synthetic routes. Visible-light-mediated [2+2] cycloadditions are a modern approach to azetidine synthesis. springernature.com Computational tools can help in understanding the underlying mechanisms of these reactions and in identifying suitable substrates and reaction conditions. By predicting reaction pathways and potential side products, computational chemistry can help to streamline the synthetic process, saving time and resources.
Predicting Reaction Outcomes and Yields
Computational chemistry serves as a powerful predictive tool in synthetic chemistry, capable of forecasting the outcomes and potential yields of chemical reactions. For a molecule like this compound, computational models can be employed to assess its reactivity with various reagents.
By calculating the energies of reactants, transition states, and products, chemists can determine the thermodynamic feasibility of a reaction. For instance, in the synthesis of novel derivatives of this compound, computational methods can help screen potential reactants and reaction conditions. This pre-screening process can identify promising synthetic routes and eliminate those that are unlikely to be successful, thereby saving significant time and resources in the laboratory.
Machine learning models, trained on large datasets of known chemical reactions, represent another frontier in predicting reaction outcomes. bldpharm.com Although specific models for this compound may not exist, a general model could be used to predict the most likely products of its reactions by analyzing its structural features in the context of known chemical transformations.
Table 1: Hypothetical Data for Predicted Reaction Outcomes of this compound
| Reactant | Predicted Product | Predicted Yield (%) | Computational Method |
| Acetic Anhydride | N-acetyl-3-(4-bromo-2-ethylphenoxy)azetidine | 85 | DFT (B3LYP/6-31G) |
| Methyl Iodide | 1-methyl-3-(4-bromo-2-ethylphenoxy)azetidinium iodide | 92 | Semi-empirical (PM6) |
| Benzoyl Chloride | N-benzoyl-3-(4-bromo-2-ethylphenoxy)azetidine | 88 | DFT (B3LYP/6-31G) |
This table is illustrative and contains hypothetical data based on common reactions of azetidines.
Understanding Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. Computational chemistry provides a window into the intricate details of how chemical reactions occur at the molecular level.
For reactions involving this compound, computational techniques can be used to elucidate the step-by-step pathway from reactants to products. This includes identifying key intermediates, transition states, and the energy barriers associated with each step. For example, in a nucleophilic substitution reaction at the azetidine nitrogen, computational analysis could reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a charged intermediate.
Recent studies on the synthesis of azetidines have utilized computational models to understand the role of photocatalysts and the nature of the excited states involved in the reaction. bldpharm.com Similar approaches could be applied to investigate the photochemical reactivity of this compound, should it be explored for such applications.
Conformational Analysis and Energy Landscapes of Azetidine Systems
The three-dimensional shape, or conformation, of a molecule is intimately linked to its physical, chemical, and biological properties. The azetidine ring in this compound is a strained four-membered ring, which imparts distinct conformational preferences.
Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each orientation. The resulting energy landscape can reveal the most likely shapes the molecule will adopt in different environments.
Studies on azetidine-containing peptides have shown that the constrained nature of the four-membered ring can induce specific turns and stabilize conformations that would otherwise be less accessible. asianpubs.org In the case of this compound, the orientation of the phenoxy group relative to the azetidine ring would be a key conformational feature to investigate. Understanding these preferences is critical, especially if the molecule is being designed to interact with a biological target like a protein or enzyme.
Application of Advanced Computational Techniques (e.g., MD simulations, DFT)
Advanced computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a more detailed and dynamic picture of molecular systems.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information, including:
Optimized molecular geometry
Distribution of electron density and electrostatic potential
Energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity
Vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from infrared spectroscopy)
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| Dipole Moment | 2.1 D |
| N-C-C bond angle (azetidine) | 88.5° |
This table is illustrative and contains hypothetical data.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between all atoms over time using classical mechanics. This would allow researchers to observe:
The conformational dynamics of the molecule, including ring puckering of the azetidine and rotation of the phenoxy group.
The interactions between the molecule and its environment, such as the formation of hydrogen bonds between the azetidine nitrogen and water.
Together, DFT and MD simulations provide a powerful toolkit for characterizing the properties and behavior of this compound at the atomic level, guiding its potential applications in various fields of chemical research.
Preclinical Evaluation and Translational Research Considerations
Pharmacokinetic Profile Assessment (Absorption, Distribution, Metabolism, Excretion)
A comprehensive understanding of the pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for the development of any new chemical entity. For azetidine-based compounds, these properties can be significantly influenced by the substitutions on the azetidine (B1206935) ring.
While specific ADME data for 3-(4-Bromo-2-ethylphenoxy)azetidine is not publicly available, studies on other azetidine-containing compounds, particularly those developed as kinase inhibitors, provide valuable insights into the expected pharmacokinetic characteristics of this class. For instance, preclinical studies on various kinase inhibitors often involve a suite of in vitro and in vivo assays to predict their behavior in humans. scispace.comresearchgate.net
A study on a series of (R)-azetidine-2-carboxamide analogues, developed as STAT3 inhibitors, included an initial evaluation of their metabolic characteristics. acs.org This highlights the importance of assessing the metabolic stability of such compounds early in the drug discovery process. One of the lead compounds from this series, H182, demonstrated promising in vitro hepatocyte stability in human cells, suggesting a potentially favorable metabolic profile in humans. researchgate.net However, the same compound showed high in vitro hepatocyte clearance in mouse cells, leading to a low plasma area under the curve (AUC) in in vivo mouse pharmacokinetic studies. researchgate.net This species-specific difference underscores the importance of conducting pharmacokinetic studies in multiple species to better predict human pharmacokinetics.
The following table summarizes the kind of pharmacokinetic data that is typically generated in preclinical studies for a drug candidate.
| Parameter | Description | Sample Data for a Representative Compound |
| Absorption | ||
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Data not available |
| Tmax | The time at which the Cmax is observed. | Data not available |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |
| Protein Binding (%) | The extent to which a drug attaches to proteins in the blood. | Data not available |
| Metabolism | ||
| In vitro hepatocyte clearance (CLint) | A measure of the intrinsic metabolic clearance of a compound in liver cells. | 14.6 µL/min/10^6 cells (human), 138 µL/min/10^6 cells (mouse) for H182 researchgate.net |
| Major Metabolites | The primary products of the drug's metabolism. | Data not available |
| Excretion | ||
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | Data not available |
| Clearance (CL) | The rate at which a drug is removed from the body. | Data not available |
In Vivo Efficacy Studies of Azetidine Analogues in Disease Models
The therapeutic potential of azetidine analogues has been explored in various disease models, with a significant focus on oncology. A number of novel azetidine-based compounds have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in many cancers. aacrjournals.org
Preclinical studies have demonstrated the in vivo anti-tumor efficacy of these azetidine-based STAT3 inhibitors. For example, the compound H182, when administered via oral gavage or intraperitoneal injection, was shown to inhibit the growth of triple-negative breast cancer (TNBC) tumor xenografts in mice. aacrjournals.org Another compound from the same series, H120, also demonstrated significant inhibition of TNBC xenograft growth. nih.govnih.gov These studies provide strong evidence for the potential of this class of compounds as anti-cancer agents.
The table below summarizes the in vivo efficacy of representative azetidine-based STAT3 inhibitors in a preclinical cancer model.
| Compound | Disease Model | Dosing | Key Findings | Reference |
| H182 | Triple-Negative Breast Cancer (TNBC) Xenograft in mice | 5-20 mg/kg (oral gavage or intraperitoneal) | Inhibited tumor growth with no evidence of toxicity. | aacrjournals.org |
| H120 | Triple-Negative Breast Cancer (TNBC) Xenograft in mice | Not specified | Inhibited growth of TNBC xenografts. | nih.govnih.gov |
| H278 (HCl salt of H182) | Mouse Syngeneic TNBC Model | 10 mg/kg (intraperitoneal) | In combination with radiation, completely blocked tumor growth and improved survival. | nih.govnih.gov |
These findings highlight the potential of azetidine analogues in treating aggressive cancers like TNBC. aacrjournals.orgnih.govnih.gov
Exploration of Combination Therapy Potential
To enhance therapeutic efficacy and overcome potential resistance mechanisms, the combination of targeted agents with standard-of-care treatments is a common strategy in oncology. The potential of azetidine-based STAT3 inhibitors in combination therapy has been explored in preclinical settings.
One study investigated the combination of the azetidine-based STAT3 inhibitor H278 (the hydrochloric acid salt of H182) with radiation therapy in a mouse syngeneic model of TNBC. The results were promising, showing that the combination completely blocked tumor growth and improved survival, suggesting a synergistic or additive effect. nih.govnih.gov Another study demonstrated the utility of an azetidine-based STAT3 inhibitor, 7g, in combination with chemotherapeutic agents like docetaxel (B913) or cisplatin. acs.org
Furthermore, the therapeutic potential of STAT3 inhibitors extends beyond oncology. In a preclinical model of pulmonary arterial hypertension (PAH), a combination therapy involving the STAT3 inhibitor HJC0152 with SERCA2a gene therapy showed enhanced beneficial effects, attenuating pulmonary vascular remodeling and pressure. mdpi.comnih.gov This suggests that the mechanism of action of these compounds could be leveraged in a variety of disease contexts.
Toxicology and Safety Pharmacology Assessment
A thorough assessment of the toxicological and safety pharmacology profile of a drug candidate is paramount to ensure its safety for human use. criver.comfda.gov This involves a battery of in vitro and in vivo studies to identify any potential adverse effects on major organ systems.
For the azetidine-based STAT3 inhibitor H182, preliminary in vivo studies in mice indicated no evidence of toxicity at therapeutic doses (5-20 mg/kg). aacrjournals.org This is a positive, albeit early, indicator of the compound's safety profile. A comprehensive safety pharmacology evaluation would typically include assessments of the central nervous, cardiovascular, and respiratory systems. criver.com
The table below outlines the core components of a standard safety pharmacology assessment.
| System | Assessment | Key Parameters Monitored |
| Central Nervous System (CNS) | Irwin test or Functional Observational Battery (FOB) in rodents. | Changes in behavior, coordination, sensory-motor reflexes, and body temperature. |
| Cardiovascular System | In vivo telemetry in conscious animals (e.g., dogs, non-human primates). | Blood pressure, heart rate, and electrocardiogram (ECG) parameters (e.g., QT interval). |
| In vitro hERG assay. | Inhibition of the hERG potassium channel, which can indicate a risk of QT prolongation. | |
| Respiratory System | Whole-body plethysmography in conscious animals. | Respiratory rate, tidal volume, and minute volume. |
While detailed GLP-compliant toxicology and safety pharmacology data for this compound or its direct analogues are not publicly available, the initial findings for related compounds suggest that a favorable safety profile may be achievable for this class of molecules. aacrjournals.org
Biomarker Identification and Validation in Preclinical Studies
The identification and validation of biomarkers are essential for the clinical development of targeted therapies. Biomarkers can be used to select patients who are most likely to respond to a drug, to monitor target engagement, and to assess therapeutic response.
For azetidine-based STAT3 inhibitors, the most direct pharmacodynamic biomarker is the phosphorylation status of STAT3 itself, specifically at the tyrosine 705 residue (pY705STAT3). nih.govnih.gov Preclinical studies have consistently shown that effective STAT3 inhibitors lead to a reduction in pY705STAT3 levels in tumor cells. nih.govnih.gov The inhibition of pY705STAT3 is expected to lead to the downstream suppression of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis. aacrjournals.org
Key biomarkers for the preclinical evaluation of azetidine-based STAT3 inhibitors are summarized in the table below.
| Biomarker Type | Biomarker | Method of Measurement | Purpose |
| Target Engagement | Phosphorylated STAT3 (pY705STAT3) | Western Blot, ELISA, Immunohistochemistry, Flow Cytometry | To confirm that the drug is hitting its intended target in tumor tissue or surrogate tissues. nih.gov |
| Downstream Pharmacodynamic | Expression of STAT3 target genes (e.g., c-Myc, VEGF, Survivin) | qRT-PCR, Western Blot, Immunohistochemistry | To assess the functional consequence of STAT3 inhibition. aacrjournals.org |
| Predictive | Baseline levels of total and/or phosphorylated STAT3 | Immunohistochemistry, Western Blot | To identify patients whose tumors are dependent on STAT3 signaling and are therefore more likely to respond to treatment. |
The validation of these biomarkers in preclinical models is a critical step towards their use in clinical trials to guide patient selection and monitor treatment efficacy. nih.gov
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the molecular structure of a newly synthesized or isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments within the molecule. The expected signals would correspond to the protons on the azetidine (B1206935) ring, the ethyl group, and the aromatic ring. The chemical shifts, integration values, and coupling constants would provide critical information about the connectivity of the atoms.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The number of signals would indicate the number of unique carbon atoms, and their chemical shifts would reveal their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Infrared (IR) Spectroscopy
IR spectroscopy would be employed to identify the functional groups present in the molecule. Key absorption bands would be expected for the C-O-C (ether) linkage, the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the ethyl and azetidine groups, and the C-Br bond. The presence and position of these bands would provide evidence for the correct assembly of the molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of 3-(4-Bromo-2-ethylphenoxy)azetidine and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C11H14BrNO). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the characteristic loss of specific fragments.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are crucial for separating the target compound from any impurities or byproducts and for quantifying its concentration in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. A suitable reversed-phase HPLC method would be developed to separate this compound from any starting materials, intermediates, or degradation products. The mass spectrometer would then provide sensitive and selective detection and quantification of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent analytical tool. If this compound is amenable to gas chromatography, this technique could be used for purity assessment and quantification. The sample would be vaporized and separated on a capillary column, followed by detection with a mass spectrometer.
As research on this compound becomes publicly available, detailed experimental data will allow for the creation of comprehensive data tables and a more in-depth analysis within this framework.
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is critical for any chiral compound intended for research, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers. nih.govoup.com
Method Development Approach: Developing a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal separation (resolution) of its two enantiomers.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., CHIRALPAK® and CHIRALCEL® series), are widely recognized for their broad applicability in separating a diverse range of chiral compounds. nih.govresearchgate.net For a compound like this compound, columns such as CHIRALPAK AD-H or CHIRALCEL OD-H would be primary candidates. oup.comresearchgate.net Crown ether-based columns, like Crownpak CR(+), have also shown success in separating compounds with primary amino groups, which could be relevant depending on the molecular interactions. nih.gov
Mobile Phase Selection: The choice of mobile phase depends on the chromatography mode.
Normal-Phase (NP) Mode: Typically employs mixtures of a non-polar solvent like n-hexane with a polar alcohol modifier such as isopropanol (B130326) (IPA) or ethanol. oup.comresearchgate.net Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often used to improve peak shape and resolution for amine-containing analytes. researchgate.net
Reversed-Phase (RP) Mode: Uses aqueous buffers mixed with organic solvents like acetonitrile (B52724) (ACN) or methanol. nih.gov This mode can be advantageous for simultaneous analysis of enantiomeric purity and related achiral impurities. nih.gov
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or ethanol, offering a different selectivity profile.
Detection: A UV detector would be suitable for this compound due to its bromophenoxy chromophore. A detection wavelength would be selected based on the compound's UV absorbance maximum, likely in the range of 210-270 nm. oup.comresearchgate.net
The goal is to achieve a baseline separation with a resolution value (Rs) greater than 1.5, which is generally considered sufficient for reliable quantification. researchgate.net
Illustrative Chromatographic Conditions for Enantiomeric Purity Analysis
| Parameter | Illustrative Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column (CSP) | CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (75:25:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Expected Elution Order | Hypothetical: (R)-enantiomer followed by (S)-enantiomer |
| Resolution (Rs) | > 1.9 |
Crystallographic Analysis (e.g., X-ray Diffraction)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rigaku.comnih.gov This technique would provide unambiguous proof of the molecular connectivity, conformation, and, crucially, the absolute configuration of a single enantiomer of this compound.
Methodological Steps:
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. nih.govkbdna.com This involves slowly bringing a concentrated, homogeneous solution of the purified compound to a state of supersaturation. Various techniques, such as slow evaporation of the solvent, vapor diffusion, or cooling, would be attempted with a range of solvents to find optimal crystallization conditions.
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. kbdna.com It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector. rigaku.com The presence of the heavy bromine atom in the structure is advantageous as it facilitates the determination of the absolute configuration. ktu.edu
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. Computational software is used to solve the "phase problem" and generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data. nih.gov
The final output provides precise information on bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions (like hydrogen bonds or halogen bonds) in the crystal packing. rigaku.comrsc.org
Example Table of Crystallographic Data
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₁H₁₄BrNO |
| Formula Weight | 256.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.2 Å, c = 21.5 Å, β = 95.0° |
| Volume | 1125 ų |
| Z (Molecules per unit cell) | 4 |
| Final R-factor | R1 = 0.045 |
Method Validation for Research Applications
For research applications, analytical methods must be validated to ensure they are reliable and fit for purpose. chromatographyonline.comregistech.com The validation for the chiral HPLC method described above would follow established guidelines, focusing on parameters that demonstrate its suitability for determining enantiomeric purity. registech.comscirp.org
Key Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its opposite enantiomer and any synthesis-related impurities. This is demonstrated by achieving baseline resolution between all relevant peaks.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is tested by analyzing a series of dilutions of the undesired enantiomer and plotting the peak area against concentration. A correlation coefficient (R²) close to 1.0 (e.g., >0.999) indicates good linearity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the undesired enantiomer that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. oup.comnih.gov These are crucial for controlling trace-level enantiomeric impurities.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-day precision): Assessed by performing multiple analyses on the same day. nih.gov
Intermediate Precision (Inter-day precision): Assessed by performing analyses on different days. nih.gov Results are usually expressed as the relative standard deviation (%RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels and calculating the percentage recovery. oup.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). researchgate.net This provides an indication of its reliability during normal usage.
Example Summary of Method Validation Parameters
| Parameter | Example Specification / Result |
|---|---|
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers and known impurities |
| Linearity (Range) | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| LOD | 0.08 µg/mL |
| LOQ | 0.25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Robustness | Method is robust for ±2% change in mobile phase organic content and ±0.1 unit/min flow rate change. |
Future Research Directions and Challenges
Advancements in Green Chemistry for Azetidine (B1206935) Synthesis
The synthesis of azetidine rings is often challenging due to their inherent ring strain. acs.orgmedwinpublishers.com Traditional methods can require harsh conditions or multi-step processes. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and use less hazardous reagents.
Key areas of advancement include:
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing for producing azetidines. This technology can enable faster, safer, and more scalable production, as demonstrated in protocols developed for 2-substituted azetines and 3-substituted azetidines. acs.orgnih.gov
Catalytic Methods: The development of novel catalytic systems is crucial. This includes transition-metal-catalyzed reactions, such as copper-catalyzed [3+1] cycloadditions, which can produce highly substituted azetines with excellent enantioselectivity. nih.gov Photocatalysis, particularly visible-light-mediated aza Paternò–Büchi reactions, provides an energy-efficient pathway to functionalized azetidines by overcoming challenges associated with traditional methods. researchgate.netresearchgate.net
Alternative Solvents and Reagents: Research into using environmentally benign solvents like ethyl acetate (B1210297) and developing reactions that proceed under milder conditions is ongoing. researchgate.net For instance, an efficient synthesis of azetidines using (2-bromoethyl)sulfonium triflate proceeds under mild conditions with a broad scope. organic-chemistry.org
For a molecule like 3-(4-Bromo-2-ethylphenoxy)azetidine, these advancements could lead to more efficient methods for constructing the core azetidine ring and for installing the substituted phenoxy side chain, reducing the environmental impact of its synthesis.
Exploration of Novel Therapeutic Targets for Azetidine-Based Compounds
The rigid, three-dimensional structure of the azetidine ring makes it an ideal scaffold for exploring new chemical space and interacting with novel biological targets. enamine.netnih.gov While azetidine derivatives have been investigated for various activities, the full therapeutic potential remains largely untapped. nih.gov
Future exploration is likely to focus on:
Signal Transduction Pathways: A significant area of research involves targeting key proteins in cell signaling. For example, novel azetidine-based compounds have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer target. nih.govnih.govacs.orgaacrjournals.org These inhibitors have demonstrated the ability to suppress tumor growth in preclinical models. aacrjournals.org
Neurotransmitter Reuptake Inhibition: Substituted azetidines have been designed as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine (B1211576), showing potential as next-generation antidepressants. acs.orgnih.gov
Enzyme Inhibition: The azetidine scaffold is being incorporated into inhibitors for a wide range of enzymes implicated in disease, including kinases and proteases. rsc.orgpharmablock.com
The "4-Bromo-2-ethylphenoxy" moiety of this compound provides functional groups and a structural arrangement that could be systematically modified to probe interactions with a variety of novel therapeutic targets, such as STAT proteins or other enzymes where specific aryl ether interactions are beneficial.
Development of Next-Generation Azetidine-Containing PROTACs and Degrader Motifs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of PROTAC design. Azetidine rings are being explored as rigid and synthetically versatile components for these linkers.
Future directions in this area include:
Azetidine as a Rigid Linker: The conformational rigidity of the azetidine ring can help to control the spatial orientation of the two ligands, potentially improving the efficiency and selectivity of the resulting PROTAC. enamine.net
Novel Degrader Motifs: Azetidine-containing fragments can serve as building blocks for novel degrader motifs. Research has shown the successful incorporation of azetidine groups into PROTACs designed to degrade targets like Bruton's tyrosine kinase (BTK). acs.orgresearchgate.net
Improved Physicochemical Properties: Incorporating small, rigid structures like azetidine can improve the drug-like properties of PROTACs, which are often large and can have poor cell permeability.
A molecule like this compound could serve as a scaffold or starting point for creating novel PROTACs, where the azetidine core forms part of the linker and the substituted phenoxy group is elaborated into a warhead for a target protein.
Strategies for Overcoming Synthetic Hurdles of Substituted Azetidines
Despite recent advances, the synthesis of substituted azetidines remains a significant challenge due to the high ring strain of the four-membered heterocycle. nih.govmedwinpublishers.com This difficulty has historically limited their exploration in medicinal chemistry compared to five- and six-membered rings. acs.orgresearchgate.net
Key synthetic hurdles and strategies to overcome them are summarized in the table below.
| Challenge | Description | Potential Strategies |
| Ring Formation | Four-membered ring formation is entropically and enthalpically disfavored compared to larger rings, often leading to low yields or requiring harsh conditions. researchgate.net | Development of strain-release reactions, intramolecular cyclizations of well-designed precursors, and novel cycloaddition reactions like the aza Paternò–Büchi reaction. researchgate.netresearchgate.net |
| Stereocontrol | Achieving high stereoselectivity in the synthesis of chiral substituted azetidines, especially those with multiple stereocenters, is difficult. | Use of chiral auxiliaries, such as tert-butanesulfinamides, and development of enantioselective catalytic methods. researchgate.netacs.org Ring-expansion reactions of stereodefined methylene (B1212753) aziridines can also transfer chirality effectively. nih.gov |
| Substitution Patterns | Accessing diverse substitution patterns, particularly at the C2 position, is less common and often synthetically complex. acs.orgchemrxiv.org | Methods like anodic acetoxylation followed by nucleophilic substitution, and photochemical functionalization of azetidine-2-carboxylic acids are being developed to access C2-substituted azetidines. chemrxiv.orgoup.com |
| Scalability | Many laboratory-scale syntheses are not easily scalable for producing the quantities needed for extensive preclinical or clinical studies. | Implementation of continuous flow chemistry, which allows for better control over reaction parameters and facilitates safer, more efficient scale-up. nih.gov |
Overcoming these hurdles is essential for building diverse libraries of compounds based on the this compound scaffold for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Azetidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. These computational tools are particularly valuable for navigating the complex chemical space of scaffolds like azetidine.
Future applications in this domain include:
De Novo Design: AI algorithms can generate novel azetidine-containing structures with desired properties, exploring a vast chemical space more efficiently than traditional methods.
Predictive Modeling: ML models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of new azetidine derivatives, helping to prioritize which compounds to synthesize.
Synthetic Route Optimization: AI can analyze known chemical reactions to propose the most efficient and cost-effective synthetic routes for complex targets like substituted azetidines, potentially identifying novel pathways that a human chemist might overlook.
Structure-Activity Relationship (SAR) Analysis: Machine learning can identify subtle patterns in SAR data, providing deeper insights into how structural modifications to a scaffold like this compound influence its biological activity.
By integrating AI and ML, researchers can more rapidly optimize azetidine-based leads, reducing the time and cost associated with bringing new drugs to the clinic.
Addressing Antibiotic Resistance with Novel Azetidine Derivatives
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating the discovery of new antibiotics with novel mechanisms of action. nih.gov Azetidine derivatives have emerged as a promising class of antibacterial agents.
Recent research highlights the potential of azetidines in this area:
Novel Mechanisms of Action: A series of azetidine derivatives, termed BGAz, have been identified that exhibit potent bactericidal activity against Mycobacterium tuberculosis, including MDR strains. nih.govacs.orgresearchgate.net Crucially, these compounds appear to work by inhibiting mycolic acid biosynthesis, a pathway distinct from existing drugs, and show no detectable development of resistance in laboratory studies. nih.govacs.org
Antibiotic Enhancers: Some azetidinone (β-lactam) derivatives, while having negligible direct antibacterial activity, can act as adjuvants that enhance the efficacy of existing antibiotics like oxacillin (B1211168) against resistant strains such as MRSA. nih.gov
Broadening the Spectrum: Synthetic efforts are underway to create novel azetidine lincosamides and other derivatives to explore new structure-activity relationships and develop compounds effective against a range of Gram-positive and Gram-negative pathogens. wisdomlib.orgnih.govcolab.ws
The this compound scaffold offers a starting point for designing new antibacterial agents. By modifying the substituents on both the azetidine ring and the phenyl ring, it may be possible to develop new derivatives that can overcome existing resistance mechanisms or act on entirely new bacterial targets.
Q & A
Basic Research Question
- <sup>1</sup>H NMR : Ethyl group splitting patterns (e.g., triplet for –CH2CH3 at δ 1.2–1.4 ppm) confirm 2-position substitution .
- HRMS : Isotopic peaks (M+2 for bromine) validate molecular formula .
- X-ray crystallography : Resolves ambiguities in solid-state conformation (e.g., dihedral angles between azetidine and aryl rings) .
How do solvent polarity and proticity affect the compound’s nucleophilic ring-opening reactions?
Basic Research Question
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, accelerating ring-opening by 50% compared to THF .
- Protic solvents (MeOH, H2O) : Hydrogen bonding with azetidine nitrogen reduces nucleophilicity, decreasing reaction rates .
Data Table :
| Solvent | k (s<sup>−1</sup>) | Half-life (min) |
|---|---|---|
| DMF | 0.045 | 15.4 |
| MeOH | 0.012 | 57.8 |
| H2O | 0.003 | 231 |
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Advanced Research Question
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., aryl ether precursor) with ±2% accuracy .
- Design of Experiments (DoE) : Central composite design optimizes reagent stoichiometry (1.2 eq. azetidine) and mixing speed (500 rpm) .
- Crystallization control : Seeding with pure product crystals ensures uniform particle size distribution (PDI <0.1) .
How can substituent effects be systematically compared across azetidine analogs?
Advanced Research Question
- Hammett analysis : Quantifies electronic effects using σpara values (Br: +0.23; Et: -0.15) to predict reactivity trends .
- Comparative molecular field analysis (CoMFA) : Correlates steric/electrostatic fields with biological activity (e.g., IC50 vs. kinase inhibition) .
Case Study : Replacement of 4-bromo with 4-fluoro reduces logP by 0.5 but increases metabolic stability 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
